N-(2-Amino-1,2-diphenylethyl)methanesulfonamide

Asymmetric Catalysis Conjugate Addition Ruthenium Catalysis

N-(2-Amino-1,2-diphenylethyl)methanesulfonamide, commonly abbreviated as MsDPEN, is a chiral 1,2-diphenylethylenediamine derivative featuring a methanesulfonyl group on one nitrogen atom [3.0.CO;2-5" target="_blank">1]. This compound serves as a versatile precursor to bifunctional transition-metal catalysts, particularly with ruthenium, iridium, and rhodium, where the sulfonamide NH proton plays a critical role in the outer-sphere mechanism for ketone hydrogenation and conjugate addition reactions.

Molecular Formula C15H18N2O2S
Molecular Weight 290.4 g/mol
Cat. No. B12502716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-1,2-diphenylethyl)methanesulfonamide
Molecular FormulaC15H18N2O2S
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
InChIInChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3
InChIKeyFSRRNSLQEDUDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN): A Chiral Sulfonamide Ligand for Asymmetric Catalysis Procurement


N-(2-Amino-1,2-diphenylethyl)methanesulfonamide, commonly abbreviated as MsDPEN, is a chiral 1,2-diphenylethylenediamine derivative featuring a methanesulfonyl group on one nitrogen atom [1]. This compound serves as a versatile precursor to bifunctional transition-metal catalysts, particularly with ruthenium, iridium, and rhodium, where the sulfonamide NH proton plays a critical role in the outer-sphere mechanism for ketone hydrogenation and conjugate addition reactions [2]. Its smaller steric footprint and distinct electronic properties compared to the widely used tosyl analog (TsDPEN) directly influence catalyst reactivity and enantioselectivity, making it a strategic choice for optimizing specific asymmetric transformations [3].

Why N-(2-Amino-1,2-diphenylethyl)methanesulfonamide Cannot Be Simply Replaced by Other Sulfonamide Analogs


The N-sulfonyl substituent is not a passive structural feature but a key electronic and steric modulator of the bifunctional catalyst's activity. Replacing the methanesulfonyl (Ms) group with a p-toluenesulfonyl (Ts), pentafluorobenzenesulfonyl (Pfbs), or other sulfonyl group can invert or severely diminish catalytic performance. Quantitative comparisons in conjugate addition reactions show a clear reactivity gradient: Ru(Msdpen)(hmb) > Ru(Pfbsdpen)(hmb) > Ru(Tsdpen)(hmb) > Ru(PMsdpen)(hmb) [1]. This ranking demonstrates that even closely related sulfonamide analogs exhibit divergent catalytic efficiencies, and the optimal choice of ligand can determine the success or failure of a reaction. Simply substituting MsDPEN with the more common and readily available TsDPEN risks abandoning the highest tier of catalytic activity for a given transformation.

Quantitative Differentiation Evidence for N-(2-Amino-1,2-diphenylethyl)methanesulfonamide


Superior Catalytic Reactivity in Asymmetric Conjugate Addition to Cyclic Enones

In a direct head-to-head comparison of chiral Ru-amido catalysts for the asymmetric Michael addition of dimethyl malonate to cyclic enones, the MsDPEN-derived complex Ru(Msdpen)(hmb) exhibited the highest catalytic reactivity. The reactivity order was explicitly reported as Ru(Msdpen)(hmb) > Ru(Pfbsdpen)(hmb) > Ru(Tsdpen)(hmb) > Ru(PMsdpen)(hmb), making MsDPEN superior to the commonly used TsDPEN analog under identical conditions [1]. The reaction achieved >99% ee for the beta-chiral cyclic ketone product at a substrate-to-catalyst ratio (S/C) of 1000, the highest ratio reported for this reaction class [1].

Asymmetric Catalysis Conjugate Addition Ruthenium Catalysis

High Enantioselectivity in Iridium-Catalyzed Asymmetric Hydrogenation of Heterocyclic Ketones

The MsDPEN-Cp*Ir(III) complex (Cp*Ir(OTf)(Msdpen)) catalyzes the asymmetric hydrogenation of a range of aromatic heterocyclic ketones, delivering the corresponding chiral alcohols with enantiomeric excesses ranging from 93% to >99% [1]. The reaction operates under 15 atm of H2 in methanol, with substrate-to-catalyst (S/C) ratios of 200 to 5000, demonstrating high catalyst productivity [1]. While TsDPEN-derived Ir catalysts are less commonly reported for this specific substrate class, MsDPEN routinely achieves >99% ee for optimized substrates, establishing a performance benchmark.

Asymmetric Hydrogenation Iridium Catalysis Heterocyclic Alcohols

Favorable Physicochemical Profile: Lower Molecular Weight and Melting Point vs. TsDPEN

MsDPEN possesses a molecular weight of 290.38 g/mol and a melting point of 117-119°C . In contrast, the structurally analogous TsDPEN has a substantially higher molecular weight of 366.48 g/mol and a higher melting point of 128-131°C . The 76.10 g/mol lower molecular weight means that, on a per-kilogram basis, MsDPEN provides approximately 26% more molar equivalents of ligand for catalyst preparation, offering a more cost-efficient use of material. The lower melting point can also simplify handling during complex synthesis, requiring less energy for dissolution and potentially indicating higher solubility in organic solvents.

Physicochemical Properties Procurement Handling

Distinct Electronic and Steric Tuning for Catalyst Design

The methanesulfonyl (Ms) group is a smaller, purely electron-withdrawing substituent, whereas the p-toluenesulfonyl (Ts) group introduces a larger electron-rich aromatic ring. This fundamental difference in steric and electronic properties is known to affect the catalyst's NH acidity and the geometry of the metal-ligand bifunctional transition state [1]. In a comparative study of tethered half-sandwich Ru catalysts for transfer hydrogenation of NAD+ to NADH, the Ms-substituted complex [Ru(η6-Ph(CH2)3-ethylenediamine-N-Ms)Cl] (1) was directly synthesized and compared alongside Ts (2), Tf (3), and Nb (4) analogs [2]. The study demonstrates that varying the sulfonyl group modulates catalytic activity, with Ms providing a distinct electronic environment that differs from Ts and other groups [2].

Catalyst Design Ligand Electronic Effects Steric Tuning

Optimal Application Scenarios for Procuring N-(2-Amino-1,2-diphenylethyl)methanesulfonamide


Asymmetric Hydrogenation of Heterocyclic Ketones to High-Value Chiral Alcohols

For the synthesis of enantiopure heterocyclic alcohols, a class of intermediates prevalent in pharmaceutical manufacturing, procuring MsDPEN is technically justified. As demonstrated by the 93% to >99% ee achieved with a Cp*Ir(III) catalyst under moderate hydrogen pressure (15 atm), MsDPEN enables the desired transformation with a selectivity ceiling that can meet or exceed 99% ee [1]. This level of performance is critical for active pharmaceutical ingredient (API) synthesis where enantiopurity is a regulatory requirement.

Pilot-Plant Scale Conjugate Addition for Beta-Chiral Ketone Synthesis

MsDPEN-derived ruthenium catalysts are optimal for cost-sensitive scale-up of asymmetric C-C bond formations. The Michael addition to cyclic enones using Ru(Msdpen)(hmb) achieves an S/C ratio of 1000, the highest ever reported, while maintaining >99% ee [1]. For a procurement manager sourcing a ligand for a pilot-plant campaign, this high turnover number directly translates to lower catalyst cost per kilogram of product compared to TsDPEN or other alternatives previously ranked lower in catalytic reactivity.

Design and Screening of Novel Bifunctional Catalysts Requiring Electronically Tuned Ligands

In academic or industrial catalyst discovery programs, MsDPEN serves as a scaffold with a distinct electronic profile. The strong electron-withdrawing nature of the methanesulfonyl group, relative to a tosyl group, increases the acidity of the sulfonamide NH proton, a key feature in the outer-sphere catalytic mechanism [1]. Researchers seeking to explore new reactivity space or optimize a catalyst's electronic properties will find MsDPEN a necessary and non-substitutable receptor molecule for this purpose.

Economically Optimized Ligand Procurement for High-Volume Catalyst Screening

When considering the molar cost-efficiency of ligand procurement, MsDPEN offers a quantifiable advantage. With a molecular weight 20.8% lower than TsDPEN (290.38 vs. 366.48 g/mol), each kilogram of MsDPEN purchased provides 26% more moles of ligand for catalyst synthesis [1]. For high-throughput screening laboratories or contract research organizations consuming large quantities of ligand, this difference represents a significant cost saving without compromising catalytic performance.

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